molecular formula C18H19FN2O3S B12502625 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B12502625
M. Wt: 362.4 g/mol
InChI Key: GIFKAXXYBATRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest for research into novel therapeutic agents, particularly in oncology. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety is a key pharmacophore investigated for the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins . Small molecules that inhibit these proteins, such as Bcl-2 and Mcl-1, can restore apoptosis in cancer cells, providing a promising strategy for anticancer therapy . The structural features of this compound—including the 4-fluorophenyl carboxamide and ethylsulfonyl groups—are likely incorporated to modulate its binding affinity, selectivity, and pharmacokinetic properties, making it a valuable chemical tool for studying programmed cell death pathways. Furthermore, tetrahydroisoquinoline derivatives are actively explored as inhibitors of other critical biological targets. Related compounds have shown potent activity against enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are pivotal in cell proliferation and cycle regulation . The presence of the sulfonyl group also suggests potential for interaction with various enzymes and receptors, as seen in other sulfonamide-containing tetrahydroisoquinolines developed as potent inhibitors . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals for in vitro studies.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-ethylsulfonyl-N-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-12-14-6-4-3-5-13(14)11-17(21)18(22)20-16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22)

InChI Key

GIFKAXXYBATRFF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via nucleophilic substitution reactions, typically using 4-fluorophenyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, using reagents like carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and tetrahydroisoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Functional Groups Key Features
Target Compound: 2-(Ethylsulfonyl)-N-(4-fluorophenyl)-THIQ-3-carboxamide 2-Ethylsulfonyl; N-4-fluorophenyl ~376.4 Sulfonyl, Carboxamide Balanced lipophilicity, moderate steric bulk
N-[2-(4-fluorophenyl)ethyl]-THIQ-3-carboxamide () N-2-(4-fluorophenyl)ethyl ~340.4 Carboxamide, Fluorophenyl-ethyl Increased flexibility, lower molecular weight
(S)-N-[(4-Methylphenyl)sulfonyl]-2-Boc-THIQ-3-carboxamide () 2-Boc; N-4-methylphenylsulfonyl 366.5 Boc-protected amine, Aryl sulfonyl Enhanced stability, steric hindrance
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-6-sulfonamide () 2-Trifluoroacetyl; 6-sulfonamide ~500.6 Trifluoroacetyl, Sulfonamide High electrophilicity, polar sulfonamide
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-2-trifluoroethyl-THIQ-4-carboxamide () 2-Trifluoroethyl; N-3-cyano-4-fluorophenyl ~450.4 Trifluoroethyl, Cyano, Carboxamide Stereospecificity, dual electron-withdrawing groups
N-([1,1′-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-THIQ-3-carboxamide () 2-Thiophenesulfonyl; N-biphenyl 474.6 Thiophene sulfonyl, Biphenyl Extended aromaticity, π-π interactions

Structural and Electronic Differences

  • Sulfonyl vs. Sulfonamide Groups : The target compound’s ethylsulfonyl group (R-SO₂-) is less polar than the sulfonamide (-SO₂-NR₂) in , which may reduce aqueous solubility but improve membrane permeability .

Pharmacological Implications

  • Target Engagement : The ethylsulfonyl group may interact with hydrophobic enzyme pockets, while ’s trifluoroethyl group could enhance binding to targets requiring strong dipole interactions .

Biological Activity

2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.

  • Molecular Formula : C15H14FNO3S
  • Molecular Weight : 307.3 g/mol
  • IUPAC Name : 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide
  • Canonical SMILES : CC(S(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), which are critical in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can lead to various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter systems .
  • Protein-Ligand Interactions : Its structure suggests potential interactions with proteins involved in cell signaling pathways, particularly those related to inflammation and cancer proliferation.

Antitumor Activity

Recent studies have indicated that the compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated significant inhibition of growth in MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma) cell lines. The mechanism appears to involve interference with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclins .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Animal Models : In vivo studies have indicated that it can reduce bronchial eosinophilia and airway hyperactivity in guinea pig models, suggesting its potential application in treating respiratory conditions like asthma .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(Methylsulfonyl)-N-(4-fluorophenyl)benzamideSimilar core with methyl groupModerate PDE inhibition
2-(Ethylsulfonyl)-N-(4-chlorophenyl)benzamideSimilar core with chlorophenylReduced anti-inflammatory activity

The presence of both ethylsulfonyl and fluorophenyl groups in the target compound enhances its reactivity and selectivity towards biological targets compared to its analogs.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on PDE Inhibition : A study demonstrated that the compound effectively inhibited PDE4D isoform with an IC50 value indicating strong potency against inflammatory diseases .
  • Antitumor Efficacy : Another investigation reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.